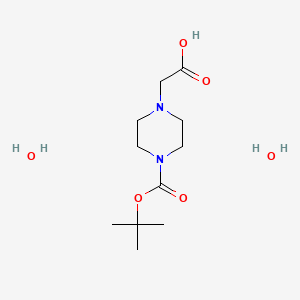

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate

描述

属性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAIWMBOPSWHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370851 | |

| Record name | 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049785-94-5 | |

| Record name | 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step-by-Step Example:

| Step | Reagents & Conditions | Reaction Description |

|---|---|---|

| 1 | Piperazine + tert-butyl chloroformate + triethylamine | Boc protection of piperazine at room temperature in dichloromethane |

| 2 | Boc-piperazine + chloroacetic acid + potassium carbonate | Alkylation in DMF at 60–80°C |

| 3 | Product crystallization from water/ethanol mixture | Formation of dihydrate by slow cooling |

Reaction Analysis

Key Parameters:

-

- Using excess tert-butyl chloroformate ensures complete Boc-protection.

- Maintaining anhydrous conditions during alkylation prevents side reactions.

-

- Purification through recrystallization or column chromatography removes impurities such as unreacted precursors or byproducts.

-

- tert-Butyl chloroformate is volatile and toxic; reactions should be carried out in a fume hood.

- Proper handling of bases like potassium carbonate is essential to avoid skin or eye irritation.

Data Table: Reaction Conditions Overview

| Step | Reagent(s) | Solvent | Temperature (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|---|

| Boc Protection | Piperazine, Boc-Cl, Et₃N | CH₂Cl₂ | Room Temp | 2–4 | ~90 |

| Alkylation | Boc-piperazine, ClCH₂COOH | DMF | 60–80 | 6–12 | ~85 |

| Crystallization | Water/Ethanol | Mixed Solvent | Cooling | 12 | ~95 |

化学反应分析

Types of Reactions

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected piperazine group.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free piperazine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are typically employed.

Major Products

Substitution Reactions: The major products depend on the specific nucleophile used in the reaction.

Hydrolysis: The major product is the free piperazine derivative.

科学研究应用

Medicinal Chemistry

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate is primarily utilized as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that enhance the pharmacological properties of derivatives.

Key Uses :

- Synthesis of Piperazine Derivatives : The compound serves as a precursor for various piperazine derivatives, which are known for their diverse biological activities, including anti-anxiety and anti-depressant effects.

- Prodrug Design : The tert-butoxycarbonyl (Boc) group provides a protective mechanism that can be removed under physiological conditions, making this compound a candidate for prodrug formulations aimed at improving bioavailability .

Pharmaceutical Formulations

The compound's ability to form stable salts and its solubility profile make it suitable for incorporation into pharmaceutical formulations.

Applications :

- Oral Drug Delivery Systems : Its dihydrate form enhances solubility, which is critical for oral administration.

- Injectable Formulations : The stability of the compound in solution allows for its use in injectable drug formulations .

Case Study 1: Synthesis of Piperazine-Based Antidepressants

A study demonstrated the synthesis of novel antidepressants utilizing this compound as a key intermediate. The resulting compounds exhibited significant serotonin reuptake inhibition, suggesting potential therapeutic applications in treating depression .

Case Study 2: Development of Anti-Anxiety Medications

Research focused on modifying the piperazine ring structure derived from this compound led to the discovery of new anti-anxiety agents. These agents showed improved efficacy and reduced side effects compared to existing treatments .

作用机制

The exact mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate is not fully understood. as a piperazine derivative, it is known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity. The biochemical pathways affected by this compound are currently unknown.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate

- CAS No.: 1049785-94-5

- Molecular Weight : 280.32 g/mol

- Molecular Formula : C₁₁H₂₀N₂O₄·2H₂O

- Storage : Requires storage at 2–8°C in a sealed, dry environment .

Key Characteristics :

- This compound is a dihydrate form of a Boc-protected piperazine derivative with an acetic acid side chain.

- It serves as a versatile intermediate in organic synthesis, particularly in peptide coupling and pharmaceutical research .

- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319), respiratory irritation (H335), and toxicity if swallowed (H302) .

Structural and Functional Analogues

The compound shares structural motifs with several Boc-protected piperazine derivatives. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Physicochemical Data

Table 2: Experimental Properties of Selected Analogues

生物活性

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate, also known by its CAS number 1049785-94-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

- Molecular Formula : CHNO

- Molecular Weight : 280.32 g/mol

- Purity : ≥95%

- Physical Form : Solid

The compound is characterized by a piperazine ring and an acetic acid moiety, which may contribute to its biological interactions.

Antitumor Activity

Recent studies indicate that derivatives of piperazine compounds, including this compound, exhibit significant antitumor properties. For instance, related compounds have shown effectiveness in inhibiting tumor growth in xenograft mouse models. These findings suggest that the compound may interfere with key signaling pathways involved in cancer cell proliferation and survival .

The biological activity of this compound may be attributed to its ability to modulate specific molecular targets within cancer cells. For example, it has been suggested that piperazine derivatives can inhibit RAS signaling pathways, which are frequently mutated in various cancers. Inhibition of RAS can lead to reduced cell viability and increased apoptosis in RAS-dependent cancer cell lines .

Study 1: Anticancer Efficacy

A study published in PubMed Central explored the efficacy of piperazine-based compounds against various cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated IC values ranging from 3.8 μM to higher concentrations depending on the specific mutation profile of the cancer cells .

Study 2: Antibacterial Properties

Another area of research has focused on the antibacterial properties of piperazine derivatives. In vitro tests showed that certain piperazine compounds exhibited activity against Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Research Findings Summary Table

| Study | Activity | IC50/Effect | Target/Mechanism |

|---|---|---|---|

| Study 1 | Antitumor | 3.8 μM | RAS signaling inhibition |

| Study 2 | Antibacterial | Varies | Bacterial cell wall synthesis inhibition |

Safety and Toxicology

The safety profile of this compound indicates moderate toxicity levels. It is classified under acute toxicity category 4 for oral intake and category 2 for skin irritation . Precautionary measures should be taken when handling this compound.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves Boc-protection of piperazine followed by coupling with acetic acid derivatives. For purity optimization:

- Use high-purity tert-butoxycarbonyl (Boc) reagents and anhydrous solvents to minimize side reactions.

- Purify intermediates via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography.

- Monitor purity via melting point analysis (target range: 138–139.5°C for similar Boc-piperazine derivatives ).

- Confirm hydrate formation by Karl Fischer titration and control crystallization conditions (e.g., slow evaporation from aqueous ethanol) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and piperazine-acetic acid coupling (δ ~3.2–3.8 ppm for piperazine protons).

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>97% as per catalog standards ).

- Melting Point : Compare observed values (e.g., 186.5–189.5°C for structurally related acids ) to literature data to detect hydration effects.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in airtight, desiccated containers at 2–8°C to prevent hydrate decomposition.

- Follow spill protocols: neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis design of tert-Boc-protected piperazine derivatives?

- Methodological Answer :

- Apply quantum chemical calculations (e.g., DFT) to model transition states for Boc-protection and acetic acid coupling steps.

- Use ICReDD’s integrated computational-experimental workflow to predict optimal reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation.

- Validate predictions with HPLC and mass spectrometry data to refine computational models iteratively .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR signal splitting or unexpected melting points)?

- Methodological Answer :

- Hydrate vs. Anhydrous Forms : Perform thermogravimetric analysis (TGA) to quantify water content. Adjust crystallization solvents (e.g., use DMSO-d6 for NMR to suppress proton exchange).

- Epimerization : Optimize chromatographic conditions (e.g., chiral columns or gradient elution) to separate diastereomers, as noted in similar piperazine derivatives .

- Dynamic Effects : Conduct variable-temperature NMR to identify rotational barriers in the piperazine ring .

Q. What strategies can mitigate decomposition or instability during long-term storage?

- Methodological Answer :

- Conduct accelerated stability studies under varying humidity (40–80% RH) and temperature (25–40°C).

- Use lyophilization to stabilize the dihydrate form, ensuring airtight packaging with desiccants.

- Monitor degradation products via LC-MS; common impurities include tert-butyl alcohol (from Boc cleavage) and acetic acid derivatives .

Q. How does solvent choice influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the piperazine nitrogen.

- Compare reaction rates in anhydrous vs. hydrated conditions to assess water’s catalytic or inhibitory role.

- Use kinetic studies (e.g., UV-Vis monitoring) to correlate solvent dielectric constants with reaction efficiency .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed yields in scaled-up synthesis?

- Methodological Answer :

- Analyze mass transfer limitations using reactor design principles (e.g., agitation speed, heat dissipation).

- Apply CRDC guidelines for chemical engineering (subclass RDF2050112) to optimize reactor geometry and mixing efficiency.

- Use process analytical technology (PAT) for real-time monitoring of intermediate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。